molecular formula N3O9Pr B7822627 Praseodymium(3+) trinitrate

Praseodymium(3+) trinitrate

Cat. No.: B7822627
M. Wt: 326.92 g/mol
InChI Key: YWECOPREQNXXBZ-UHFFFAOYSA-N
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Description

Praseodymium(3+) trinitrate, also known as praseodymium(III) nitrate, is an inorganic compound with the chemical formula Pr(NO₃)₃. It is commonly found as a hexahydrate, Pr(NO₃)₃·6H₂O. This compound is a green crystalline salt that is highly soluble in water and other polar solvents such as alcohols, amines, ethers, and acetonitrile . This compound is used in various industrial and scientific applications due to its unique optical and electrical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Praseodymium(3+) trinitrate can be synthesized by reacting praseodymium oxide (Pr₂O₃) with nitric acid (HNO₃). The reaction proceeds as follows: [ \text{Pr}_2\text{O}_3 + 6 \text{HNO}_3 \rightarrow 2 \text{Pr(NO}_3\text{)}_3 + 3 \text{H}_2\text{O} ] This reaction is typically carried out under controlled conditions to ensure complete dissolution of praseodymium oxide and formation of the nitrate salt .

Industrial Production Methods: In industrial settings, this compound is produced by dissolving praseodymium oxide in concentrated nitric acid. The resulting solution is then evaporated to obtain the crystalline hexahydrate form. The purity of the compound is often enhanced through recrystallization processes .

Chemical Reactions Analysis

Types of Reactions: Praseodymium(3+) trinitrate undergoes various chemical reactions, including:

    Oxidation: Praseodymium(3+) can be oxidized to higher oxidation states under specific conditions.

    Reduction: It can be reduced to praseodymium(II) compounds using suitable reducing agents.

    Substitution: The nitrate ions can be substituted with other anions in exchange reactions.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

    Substitution: Reactions with other metal salts or acids can lead to the formation of different praseodymium compounds.

Major Products Formed:

Mechanism of Action

The mechanism of action of praseodymium(3+) trinitrate involves its interaction with molecular targets and pathways in various applications:

Comparison with Similar Compounds

Praseodymium(3+) trinitrate can be compared with other similar compounds, such as:

Uniqueness: this compound is unique due to its specific optical and electrical properties, making it highly desirable in the electronics industry and for specialized scientific research applications .

Properties

IUPAC Name

praseodymium(3+);trinitrate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3NO3.Pr/c3*2-1(3)4;/q3*-1;+3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWECOPREQNXXBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[Pr+3]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

N3O9Pr
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10890656
Record name Praseodymium trinitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10890656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

326.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10361-80-5
Record name Praseodymium trinitrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10890656
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Praseodymium oxide, Pr6O11 (1.55 g) was weighed into a silica crucible, concentrated nitric acid (2.5 ml) added and heated on a hot plate until the oxide had dissolved and the acid evaporated (~2 hr). The crucible and contents were heated overnight in an oven at 100° C. The praseodymium nitrate was dissolved in water, transferred to a volumetric flask (25 ml) and made up to volume.
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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2.5 mL
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reactant
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[Compound]
Name
oxide
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reactant
Reaction Step Three

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